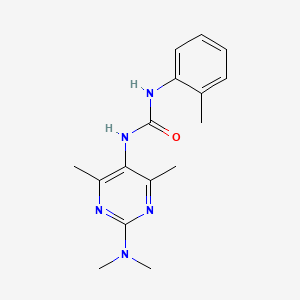

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a dimethylamino group, which is a nitrogen atom bonded to two methyl groups, and an o-tolyl group, which is a phenyl ring with a methyl group at the ortho position .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the pyrimidine ring. The o-tolyl group would likely add some steric hindrance due to the ortho-positioned methyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the polar dimethylamino group and the aromatic o-tolyl and pyrimidine groups. This could potentially make the compound soluble in polar solvents .Scientific Research Applications

Synthesis of Biaryl Compounds

Biaryl compounds are a significant class of aromatic compounds with applications in the synthesis of antiviral , antihypertensive , and antifungal drugs . The compound can be utilized in organometallic catalysts for the synthesis of o-tolyl benzonitrile (OTBN), which is a key starting material for sartans . These sartan series drug molecules are angiotensin receptor blockers (ARBs) used to treat hypertension.

Antihypertensive Drug Development

The compound serves as a building block in the development of ARBs, which are effective in managing hypertension. Hypertension is linked to an increased risk of heart disease and stroke, and ARBs are among the most commonly prescribed antihypertensive agents .

Angiotensin Receptor Blockers (ARBs)

ARBs like candesartan, irbesartan, losartan, tasosartan, and valsartan are synthesized using OTBN, which can be derived from the compound . These medications help relax blood vessels and improve blood flow, thereby lowering blood pressure .

Organic Synthesis Methodologies

The compound is involved in classical methods for the synthesis of OTBN, including Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions, and high-yield methods like Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .

Alternative to Palladium Catalysts

Due to the high cost of palladium catalysts, the compound can be used in conjunction with nickel catalysts as a cost-effective alternative for the bulk manufacturing of OTBN, which is crucial for the production of ARBs .

Pharmaceutical Research

In pharmaceutical research, the compound’s role in the synthesis of OTBN opens new avenues for the development of more affordable and efficient methods for drug production, particularly in the context of ARBs .

Chemical Synthesis Research Tools

The compound can be identified and analyzed using professional chemical structure recognition tools, which provide comprehensive chemical information such as chemical names, molecular formulas, and CAS numbers, aiding in further research and development .

properties

IUPAC Name |

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-10-8-6-7-9-13(10)19-16(22)20-14-11(2)17-15(21(4)5)18-12(14)3/h6-9H,1-5H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTYRVGTKCPSTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)

![N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2991095.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)

![3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2991101.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2991102.png)

![3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2991103.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2991106.png)

![(E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2991107.png)

![1-[4-[(2,5-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2991109.png)

![4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one](/img/structure/B2991111.png)